hydron;10-methyl-1H-pyrimido[4,5-b]quinoline-2,4,8-trione
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Overview
Description
hydron;10-methyl-1H-pyrimido[4,5-b]quinoline-2,4,8-trione is a derivative of 5-deazaflavin, a compound structurally similar to riboflavin but with distinctive electrochemical and photochemical properties due to the substitution of nitrogen at the N-5 position of the isoalloxazine ring with a carbon atom . This compound is known for its role as a light-harvesting chromophore in DNA photolyases and its involvement in various redox reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hydron;10-methyl-1H-pyrimido[4,5-b]quinoline-2,4,8-trione typically involves the reduction of streptomycete-origin derivatives using NADPH as a donor of hydrogen and electrons . The process can also involve the use of 7,8-didemethyl-8-hydroxy-5-deazariboflavin as a substrate, although with a lower reaction rate .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the compound can be synthesized in laboratory settings using cell-free extracts of vegetative mycelia of Streptomyces aureofaciens and Streptomyces rimosus .
Chemical Reactions Analysis
Types of Reactions: hydron;10-methyl-1H-pyrimido[4,5-b]quinoline-2,4,8-trione undergoes various redox reactions, particularly those involving electron transfer. It is reduced by NADPH in the presence of specific oxidoreductases .
Common Reagents and Conditions: The common reagents used in these reactions include NADPH and specific oxidoreductases isolated from actinomycetes such as Streptomyces griseus .
Major Products Formed: The major products formed from these reactions include reduced forms of this compound derivatives, which play a role in various metabolic processes .
Scientific Research Applications
hydron;10-methyl-1H-pyrimido[4,5-b]quinoline-2,4,8-trione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of hydron;10-methyl-1H-pyrimido[4,5-b]quinoline-2,4,8-trione involves its role as a cofactor in redox reactions. It facilitates electron transfer between NADPH and various substrates, thereby participating in metabolic processes . The compound’s molecular targets include specific oxidoreductases that mediate these reactions .
Comparison with Similar Compounds
- 7,8-Didemethyl-8-hydroxy-5-deazariboflavin
- Coenzyme F420
Comparison: While hydron;10-methyl-1H-pyrimido[4,5-b]quinoline-2,4,8-trione and 7,8-didemethyl-8-hydroxy-5-deazariboflavin share similar structures and functions, the former is more efficient in electron transfer reactions involving NADPH . Coenzyme F420, on the other hand, is a more versatile cofactor involved in a broader range of redox reactions across different microorganisms .
This compound stands out due to its specific role in DNA photolyases and its unique electrochemical properties .
Properties
CAS No. |
133826-05-8 |
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Molecular Formula |
C12H10N3O3+ |
Molecular Weight |
244.23 g/mol |
IUPAC Name |
hydron;10-methyl-1H-pyrimido[4,5-b]quinoline-2,4,8-trione |
InChI |
InChI=1S/C12H9N3O3/c1-15-9-5-7(16)3-2-6(9)4-8-10(15)13-12(18)14-11(8)17/h2-5H,1H3,(H2,13,14,17,18)/p+1 |
InChI Key |
CRCOWBHLRIKIGR-UHFFFAOYSA-O |
SMILES |
[H+].CN1C2=CC(=O)C=CC2=CC3=C1NC(=O)NC3=O |
Canonical SMILES |
[H+].CN1C2=CC(=O)C=CC2=CC3=C1NC(=O)NC3=O |
Synonyms |
8-HMDI 8-hydroxy-5-deazaisoalloxazine |
Origin of Product |
United States |
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